N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopentylthio)acetamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopentylthio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring attached to a phenyl group, which is further connected to a cyclopentylthioacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopentylthio)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Phenyl Group: The pyrazole ring is then coupled with a phenyl group using a Suzuki or Heck coupling reaction.
Introduction of the Cyclopentylthioacetamide Moiety: The final step involves the reaction of the phenyl-pyrazole intermediate with cyclopentylthioacetic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopentylthio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopentylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclohexylthio)acetamide
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopropylthio)acetamide
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(cyclopentylthio)acetamide is unique due to the presence of the cyclopentylthioacetamide moiety, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(11-21-14-3-1-2-4-14)18-13-7-5-12(6-8-13)15-9-10-17-19-15/h5-10,14H,1-4,11H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVYDOQQLJTEAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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